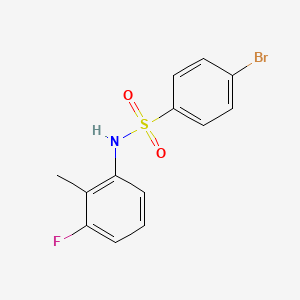

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

Description

4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide (CAS: 1284698-48-1, molecular formula: C₁₃H₁₀BrFNO₂S, molecular weight: 344.2 g/mol) is a halogenated benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 3-fluoro-2-methylphenyl group attached via the sulfonamide linkage . This compound is commercially available for research purposes, with purity typically ≥95% .

Properties

IUPAC Name |

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFGEUFATVFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the starting materials, which include 4-bromobenzenesulfonyl chloride and 3-fluoro-2-methylaniline. These reactants are combined in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents significantly impacts molecular conformation and intermolecular interactions. Key comparisons include:

Table 1: Dihedral Angles and Conformational Features

*BSA: Benzenesulfonamide

The U-shaped conformation observed in fluorophenyl analogs (e.g., 4-bromo-N-(4-fluorophenyl)-BSA) facilitates hydrogen bonding (N–H⋯O) and halogen interactions (F⋯F), critical for crystal packing . In contrast, nitro groups reduce dihedral angles, promoting planarity and π-π stacking .

Crystal Packing and Hydrogen Bonding

Crystallographic studies reveal distinct packing patterns influenced by substituents:

- 4-Bromo-N-(4-bromo-2-nitrophenyl)-BSA (CAS: 10589-69-2): Contains dual bromo groups and a nitro substituent, likely enhancing halogen bonding and steric hindrance .

Table 2: Key Bond Lengths and Angles

The Br–C bond lengths remain consistent (~1.89 Å), typical for aryl bromides, while variations in C–N–S angles reflect differences in sulfonamide group hybridization .

Pharmacological Potential and Structure-Activity Relationships (SAR)

Sulfonamides are explored for diverse therapeutic applications:

- Antimicrobial Activity : Derivatives like 4-methyl-N-(2,2,2-tribromoethyl)-BSA (CAS: 934188-81-5) show anti-microbial properties, attributed to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) .

- Antidiabetic Effects : 4-Bromo-N-(propylcarbamoyl)-BSA, a sulfonylurea analog, highlights the role of substituents in insulin secretion .

The 3-fluoro-2-methylphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-bromo-N-(3-chloro-2-methylphenyl)-BSA, CAS: 311328-85-5) .

Biological Activity

4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antibacterial and anticancer agent, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₀BrFNOS

- Molecular Weight : 362.19 g/mol

The presence of bromine and fluorine substituents in its structure enhances its reactivity and biological activity, particularly through interactions with biological macromolecules.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial effects. They primarily target bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. Research indicates that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed to exert its effects by inhibiting specific cancer cell proliferation pathways. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

In vitro assays have demonstrated that this compound can inhibit the growth of breast cancer cell lines such as MCF7, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, disrupting their function. This is particularly relevant in the context of bacterial growth inhibition and cancer cell proliferation.

- Protein Interactions : It may interact with various proteins involved in signaling pathways critical for cell survival and proliferation, leading to altered cellular responses .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a notable study, the anticancer activity of this compound was evaluated using the Sulforhodamine B (SRB) assay against MCF7 cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating a promising therapeutic index for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.